Etrasimod arginine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Etrasimodarginin ist eine synthetische Verbindung, die als selektiver Modulator von Sphingosin-1-Phosphat-Rezeptoren wirkt. Es wird hauptsächlich zur Behandlung von mittelschwerer bis schwerer Colitis ulcerosa eingesetzt, einer entzündlichen Darmerkrankung. Etrasimodarginin wirkt, indem es das Immunsystem moduliert, um Entzündungen im Magen-Darm-Trakt zu reduzieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Etrasimodarginin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Dies beinhaltet die Cyclisierung spezifischer Vorläufer zur Bildung des Indolringsystems.

Modifikationen der funktionellen Gruppen: Einführung der Cyclopentyl-, Trifluormethyl- und Methoxygruppen durch verschiedene organische Reaktionen.

Schlusskopplung: Der letzte Schritt beinhaltet die Kopplung des synthetisierten Etrasimods mit Arginin, um Etrasimodarginin zu bilden

Industrielle Produktionsverfahren

Die industrielle Produktion von Etrasimodarginin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batchreaktionen: Durchführung der Reaktionen in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit.

Reinigung: Verwendung von Techniken wie Kristallisation, Chromatographie und Umkristallisation, um hochreines Etrasimodarginin zu erhalten.

Qualitätskontrolle: Sicherstellung, dass das Endprodukt durch strenge Tests den hohen Qualitätsstandards entspricht

Chemische Reaktionsanalyse

Arten von Reaktionen

Etrasimodarginin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen können funktionelle Gruppen am aromatischen Ring einführen oder ersetzen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Etrasimodarginin mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Etrasimodarginin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Modulation von Sphingosin-1-Phosphat-Rezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Immunzellmigration und Lymphozyten-Sequestration.

Medizin: Wird hauptsächlich in klinischen Studien zur Behandlung von Colitis ulcerosa und anderen entzündlichen Erkrankungen eingesetzt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf immunvermittelte Krankheiten abzielen

Wirkmechanismus

Etrasimodarginin entfaltet seine Wirkung, indem es an Sphingosin-1-Phosphat-Rezeptoren bindet, insbesondere an die Rezeptoren 1, 4 und 5. Diese Bindung verhindert, dass Lymphozyten die Lymphknoten verlassen, wodurch ihre Konzentration im Blutkreislauf und in entzündeten Geweben reduziert wird. Die Modulation dieser Rezeptoren trägt dazu bei, die Immunantwort zu kontrollieren und Entzündungen zu reduzieren .

Analyse Chemischer Reaktionen

Forced Degradation Reactions

Etrasimod arginine undergoes stress testing to identify degradation pathways and validate stability-indicating methods. Key findings from forced degradation studies include:

Table 1: Degradation Products Under Stress Conditions

| Stress Condition | Degradation Products Identified | Stability Outcome |

|---|---|---|

| Acidic hydrolysis | 3 major products | Significant degradation |

| Oxidative (H₂O₂) | 2 major products | Moderate degradation |

| Photolytic (UV light) | 3 major products | Significant degradation |

| Basic hydrolysis | No degradation | Stable |

| Thermal (elevated temp) | No degradation | Stable |

- Acidic Hydrolysis : Exposure to 0.01–1 M HCl at room temperature led to cleavage of the ether and ester linkages, generating three degradation products via hydrolysis and dehydrogenation .

- Oxidative Stress : Incubation with 3–33% H₂O₂ produced two oxidized derivatives, likely through epoxidation of the cyclopropane ring .

- Photodegradation : Sunlight exposure caused isomerization and bond cleavage, yielding three photolytic byproducts .

Chromatographic separation was achieved using a Poroshell 120 SB-C18 column, with detection at 227 nm. Structural characterization via tandem mass spectrometry (MS/MS) revealed m/z fragments consistent with modifications to the parent compound’s core structure .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs):

Table 2: Key Metabolic Reactions and Enzymes

| Reaction Type | Enzymes Involved | Major Metabolites |

|---|---|---|

| Oxidation | CYP2C8, CYP2C9, CYP3A4 | M1, M3, M6 |

| Dehydrogenation | CYP2C19, CYP2J2 | M2 |

| Glucuronidation | UGT1A7 | M4 (M2 glucuronide) |

| Sulfation | Sulfotransferases | Minor conjugates |

- Oxidation : CYP2C8 and CYP2C9 catalyze hydroxylation of the aromatic ring, while CYP3A4 mediates N-dealkylation .

- Glucuronidation : UGT1A7 conjugates M2 and M3 into hydrophilic glucuronides (M4 and M5) .

- Elimination : 82% of metabolites are excreted in feces, with 4.9% in urine .

Drug-Drug Interactions Affecting Metabolism

Etrasimod’s pharmacokinetics are influenced by inhibitors/inducers of CYP enzymes:

Table 3: Impact of Concomitant Drugs on Etrasimod Exposure

| Interacting Drug | Enzyme Modulation | Change in Etrasimod AUC |

|---|---|---|

| Fluconazole | CYP2C19/2C9/3A4 inhibitor | ↑84% |

| Gemfibrozil | CYP2C8 inhibitor | ↑36% |

| Rifampin | CYP2C8/9/19/3A4 inducer | ↓50% |

These interactions necessitate dose adjustments in patients on concomitant therapies .

Stability Under Physiological Conditions

- Protein Binding : 97.9% plasma protein binding, primarily to albumin .

- pH Stability : Degrades rapidly in acidic environments (e.g., gastric pH) but remains stable in neutral/basic conditions .

- Thermal Stability : No degradation observed at temperatures up to 60°C .

Analytical Methods for Reaction Monitoring

Wissenschaftliche Forschungsanwendungen

Etrasimod arginine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sphingosine-1-phosphate receptor modulation.

Biology: Investigated for its effects on immune cell trafficking and lymphocyte sequestration.

Medicine: Primarily used in clinical trials for the treatment of ulcerative colitis and other inflammatory diseases.

Industry: Potential applications in the development of new therapeutic agents targeting immune-mediated diseases

Wirkmechanismus

Etrasimod arginine exerts its effects by binding to sphingosine-1-phosphate receptors, specifically receptors 1, 4, and 5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in the bloodstream and inflamed tissues. The modulation of these receptors helps in controlling the immune response and reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Etrasimodarginin wird mit anderen Sphingosin-1-Phosphat-Rezeptor-Modulatoren verglichen, wie zum Beispiel:

Fingolimod: Ein weiterer Sphingosin-1-Phosphat-Rezeptor-Modulator, der zur Behandlung von Multipler Sklerose eingesetzt wird.

Ozanimod: Wird zur Behandlung von Multipler Sklerose und Colitis ulcerosa eingesetzt.

Siponimod: Wird hauptsächlich zur Behandlung von Multipler Sklerose eingesetzt

Einzigartigkeit

Etrasimodarginin ist einzigartig durch seine selektive Zielsetzung von Sphingosin-1-Phosphat-Rezeptoren 1, 4 und 5 mit minimaler Aktivität auf Rezeptoren 2 und 3. Diese selektive Zielsetzung reduziert das Risiko von Nebenwirkungen und erhöht die therapeutische Wirksamkeit bei der Behandlung von Colitis ulcerosa .

Biologische Aktivität

Etrasimod arginine is a selective modulator of sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P receptors 1, 4, and 5. This compound has gained attention for its potential therapeutic applications in treating immune-mediated inflammatory disorders, particularly ulcerative colitis (UC). This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

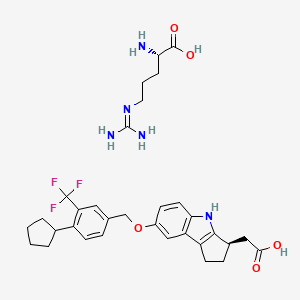

Chemical Structure:

- IUPAC Name: L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate

- Molecular Formula: C32H40F3N5O5

- Molecular Weight: 631.69 g/mol

This compound acts primarily by modulating S1P receptors, which play a crucial role in regulating lymphocyte trafficking. By selectively binding to S1P receptors 1, 4, and 5, etrasimod inhibits the egress of lymphocytes from lymphoid tissues into the bloodstream. This mechanism is particularly beneficial for conditions characterized by excessive immune response and inflammation, such as ulcerative colitis .

Pharmacodynamics

Etrasimod has demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts. In clinical trials involving UC patients:

- Mean lymphocyte counts decreased to approximately 50% of baseline within 2 weeks of treatment.

- After discontinuation of etrasimod at a dose of 2 mg once daily , lymphocyte levels returned to normal within approximately 2.6 weeks .

The pharmacokinetics of etrasimod reveal that it reaches steady-state concentrations within 7 days and exhibits a half-life ranging from 29.7 to 36.4 hours . The compound is highly protein-bound (97.9%) and shows minimal activity on S1P receptor 3 .

Clinical Efficacy

Etrasimod has been evaluated in several clinical trials for its efficacy in treating moderate to severe ulcerative colitis:

Key Clinical Findings

| Study | Treatment Group | Clinical Remission Rate at Week 12 | Clinical Remission Rate at Week 52 |

|---|---|---|---|

| OASIS Phase 2 Trial | Etrasimod 2 mg | 32% | 35.7% |

| OASIS Phase 2 Trial | Placebo | 4.8% | 4.0% |

| Phase 3 Trial | Etrasimod (various doses) | Statistically significant improvement vs placebo | Statistically significant improvement vs placebo |

In pivotal studies, etrasimod demonstrated significant efficacy with remission rates notably higher than placebo groups. For instance, in the OASIS trial, patients receiving etrasimod showed a clinical remission rate of 32% compared to just 4% for those on placebo at week 12 .

Safety Profile

The safety profile of etrasimod has been consistent across trials:

Eigenschaften

CAS-Nummer |

1206123-97-8 |

|---|---|

Molekularformel |

C32H40F3N5O5 |

Molekulargewicht |

631.7 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid |

InChI |

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1 |

InChI-Schlüssel |

GVPVVOSNDUAUKM-BPGOJFKZSA-N |

SMILES |

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1 |

Isomerische SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Kanonische SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F.C(CC(C(=O)O)N)CN=C(N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

APD334 L-Arginine; Etrasimod arginine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.